![molecular formula C8H4F2O2 B1428158 6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one CAS No. 1260013-24-8](/img/structure/B1428158.png)
6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one
Overview
Description
Molecular Structure Analysis
The molecular structure of 6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one consists of a benzofuran ring with two fluorine atoms attached at the 6 and 7 positions . The InChI code for this compound is 1S/C8H4F2O2/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-3,11H .Physical And Chemical Properties Analysis
6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one is a powder at room temperature .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been extensively studied for their anticancer properties. Some substituted benzofurans exhibit significant cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound’s ability to inhibit cancer cell growth makes it a promising candidate for the development of new anticancer therapies.
Anti-Hepatitis C Virus Activity
Recent discoveries have shown that macrocyclic benzofuran compounds possess anti-hepatitis C virus activity. These findings suggest potential for these compounds to be developed into effective therapeutic drugs for hepatitis C disease .
Antibacterial Properties
Benzofuran compounds are known to exhibit strong antibacterial activities. This makes them valuable in the search for new antibacterial agents, especially in the face of increasing antibiotic resistance .
Antioxidative Effects
The antioxidative properties of benzofuran derivatives can be harnessed in the development of treatments for oxidative stress-related diseases. Their ability to neutralize free radicals may contribute to the prevention of diseases caused by oxidative damage .
Antiviral Applications
Benzofuran derivatives have shown promise in antiviral therapy. Their structural diversity allows for the potential development of novel antiviral drugs with specific mechanisms of action against various viral infections .
Synthesis of Complex Benzofuran Compounds
Innovative methods for constructing benzofuran rings have been discovered, including a unique free radical cyclization cascade. This method is particularly useful for synthesizing difficult-to-prepare polycyclic benzofuran compounds, which can have various applications in medicinal chemistry .
Safety and Hazards
The safety information for 6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Future Directions
While specific future directions for 6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one are not available, benzofuran derivatives are a focus of research due to their wide range of biological activities . They are being explored for their potential as therapeutic agents, particularly in the field of antimicrobial therapy .
properties
IUPAC Name |
6,7-difluoro-1-benzofuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O2/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAMYXXHEDSDBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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